![molecular formula C19H21N3O4S B4189142 N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4189142.png)
N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide
Descripción general
Descripción
N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as N-phenyl-1-(phenylsulfonyl)-3-piperidinecarboxamide (PSNCBAM-1), is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the G protein-coupled receptor GPR55, which is involved in various physiological processes such as pain sensation, inflammation, and cancer cell proliferation.
Mecanismo De Acción
PSNCBAM-1 selectively antagonizes the G protein-coupled receptor GPR55, which is expressed in various tissues and plays a role in pain sensation, inflammation, and cancer cell proliferation. The exact mechanism of action of PSNCBAM-1 is not fully understood, but it is thought to inhibit GPR55-mediated signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
PSNCBAM-1 has been shown to have various biochemical and physiological effects in animal models and cell lines. These include inhibition of cancer cell proliferation, induction of apoptosis, inhibition of pain and inflammation, protection against neurodegeneration and cognitive impairment, and modulation of immune function. PSNCBAM-1 has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PSNCBAM-1 in lab experiments include its high selectivity and potency as a GPR55 antagonist, its low toxicity and good pharmacokinetic properties, and its potential therapeutic applications in various diseases. However, the limitations of using PSNCBAM-1 include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential off-target effects on other G protein-coupled receptors.
Direcciones Futuras
There are several future directions for research on PSNCBAM-1. These include further studies on its mechanism of action and signaling pathways, identification of its potential off-target effects and interactions with other receptors, optimization of its pharmacokinetic properties and formulation for clinical use, and evaluation of its therapeutic efficacy in animal models and clinical trials. In addition, PSNCBAM-1 may have potential applications in other diseases such as diabetes, cardiovascular disease, and autoimmune disorders, which warrant further investigation.
Aplicaciones Científicas De Investigación
PSNCBAM-1 has been studied extensively for its potential therapeutic applications in various diseases such as pain, inflammation, cancer, and neurodegenerative disorders. The selective antagonism of GPR55 by PSNCBAM-1 has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, PSNCBAM-1 has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. PSNCBAM-1 has also been shown to protect against neurodegeneration and cognitive impairment in animal models of Alzheimer's disease and traumatic brain injury.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(4-carbamoylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c20-18(23)14-8-10-16(11-9-14)21-19(24)15-5-4-12-22(13-15)27(25,26)17-6-2-1-3-7-17/h1-3,6-11,15H,4-5,12-13H2,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKPJNHLYBGEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-(4-carbamoylphenyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-{4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4189066.png)
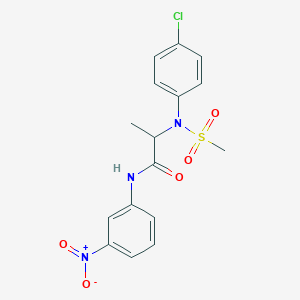
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B4189082.png)
![ethyl 4,5-dimethyl-2-({[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4189085.png)
![2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4189101.png)

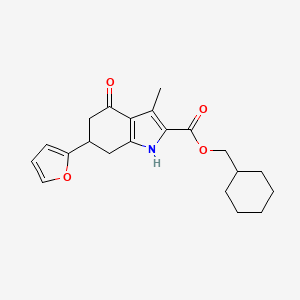
![1-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4189113.png)
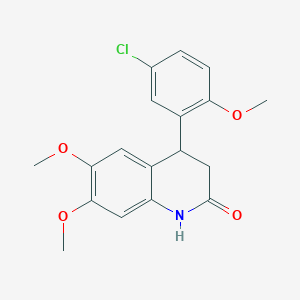
![N-benzyl-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4189119.png)
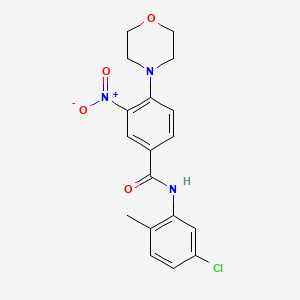
![N-(2-methoxyphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4189136.png)
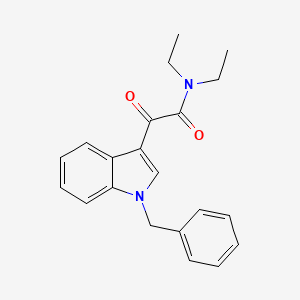
![6-amino-4-{4-[(2-chloro-4-fluorophenoxy)methyl]-2-thienyl}-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4189170.png)